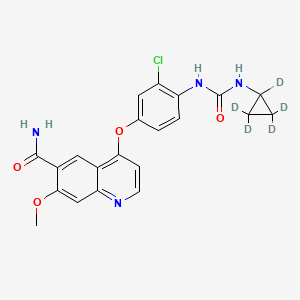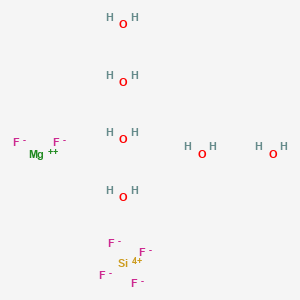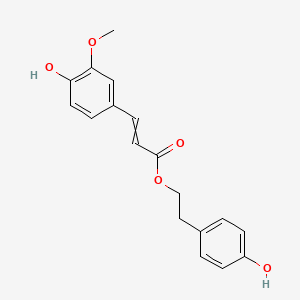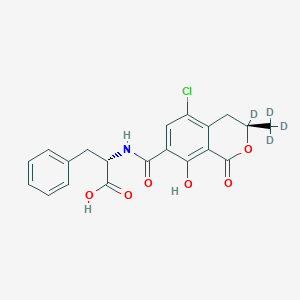
Chloroenhydrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroenhydrin is an organic compound that contains both a chlorine atom and a hydroxyl group (-OH) attached to adjacent carbon atoms. It is typically formed by the reaction of an alkene with hypochlorous acid (HOCl). This reaction is part of halohydrin formation where the alkene double bond is opened, leading to the addition of -OH and -Cl on neighboring carbons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroenhydrin can be synthesized through various methods:
Chlorination of Alkenes: The reaction of alkenes with hypochlorous acid (HOCl) results in the formation of this compound.
Epoxide Ring Opening: The ring opening of epoxides with hydrogen and lithium halides in the presence of β-cyclodextrin using water as a solvent can also yield this compound.
Use of Trihaloisocyanuric Acid/Triphenylphosphine: This method enables the regioselective conversion of epoxides to vicinal chloro-/bromohydrins and vicinal dihalides under mild and neutral conditions in acetonitrile.
Industrial Production Methods: The industrial production of this compound often involves the chlorohydrin process. In this process, propylene reacts with hypochlorous acid to produce this compound. Hypochlorous acid is produced in situ by reacting chlorine in excess water. The this compound then reacts with hydroxide (NaOH or Ca(OH)2) in water to produce propylene epoxide .
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) are used in substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Glycols: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chloroenhydrin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of chloroenhydrin involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Chloroenhydrin can be compared with other similar compounds, such as:
Glycerol Chlorohydrin: Used in the production of glycerol-based epoxy networks and has applications in surface functionalization.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its dual functionality, with both a chlorine atom and a hydroxyl group, allows for diverse reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C23H29ClO10 |
|---|---|
Molekulargewicht |
500.9 g/mol |
IUPAC-Name |
methyl 9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3 |
InChI-Schlüssel |
MSWKJHPZUAQCMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


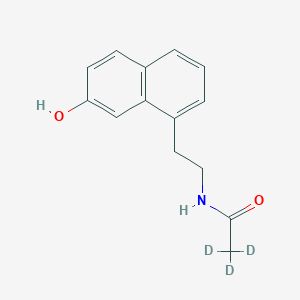
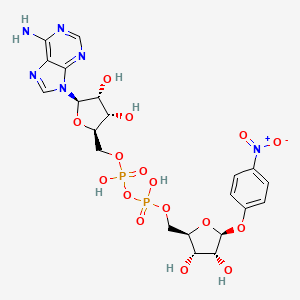
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
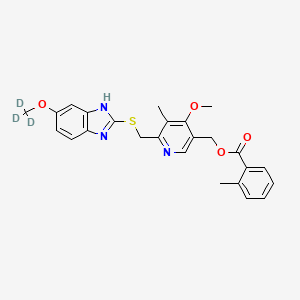
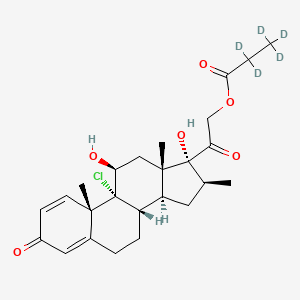

![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
